Cas no 2227783-77-7 ((2R)-4-(quinolin-2-yl)butan-2-amine)
(2R)-4-(quinolin-2-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(quinolin-2-yl)butan-2-amine
- 2227783-77-7
- EN300-1810730
-
- Inchi: 1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3/t10-/m1/s1
- InChI Key: YXMDYKHOWJEVBM-SNVBAGLBSA-N
- SMILES: N[C@H](C)CCC1C=CC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.9Ų
(2R)-4-(quinolin-2-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810730-0.05g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1810730-0.1g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1810730-0.25g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1810730-0.5g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1810730-1.0g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 1g |
$2019.0 | 2023-06-03 | ||
| Enamine | EN300-1810730-2.5g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1810730-5.0g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 5g |
$5854.0 | 2023-06-03 | ||
| Enamine | EN300-1810730-10.0g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 10g |
$8680.0 | 2023-06-03 | ||
| Enamine | EN300-1810730-1g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1810730-5g |
(2R)-4-(quinolin-2-yl)butan-2-amine |
2227783-77-7 | 5g |
$3065.0 | 2023-09-19 |
(2R)-4-(quinolin-2-yl)butan-2-amine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (2R)-4-(quinolin-2-yl)butan-2-amine
Introduction to (2R)-4-(quinolin-2-yl)butan-2-amine (CAS No. 2227783-77-7)
(2R)-4-(quinolin-2-yl)butan-2-amine (CAS No. 2227783-77-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.
The chemical structure of (2R)-4-(quinolin-2-yl)butan-2-amine consists of a quinoline ring attached to a chiral butylamine moiety. The presence of the chiral center at the 2-position of the butylamine group imparts enantiomeric specificity, which is crucial for its biological activities. The quinoline ring, a common scaffold in many bioactive molecules, contributes to the compound's pharmacological profile.
Recent research has highlighted the potential of (2R)-4-(quinolin-2-yl)butan-2-amine in various therapeutic areas. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties. The study found that (2R)-4-(quinolin-2-yl)butan-2-amine effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory effects, (2R)-4-(quinolin-2-yl)butan-2-amine has shown promise in neurodegenerative disease research. A study published in the Journal of Neurochemistry reported that this compound can protect neuronal cells from oxidative stress and apoptosis induced by hydrogen peroxide. The mechanism underlying this neuroprotective effect is thought to involve the activation of antioxidant pathways and the modulation of mitochondrial function.
The pharmacokinetic properties of (2R)-4-(quinolin-2-yl)butan-2-amine have also been investigated. A preclinical study conducted in rodents demonstrated that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as an oral therapeutic agent. The study also noted that (2R)-4-(quinolin-2-yl)butan-2-amine does not show significant toxicity at therapeutic doses, which is an important consideration for drug development.
In terms of synthetic methods, several approaches have been developed to prepare (2R)-4-(quinolin-2-yl)butan-2-amine. One efficient route involves the asymmetric hydrogenation of a prochiral ketone intermediate followed by reductive amination. This method provides high yields and excellent enantioselectivity, making it suitable for large-scale production.
The potential applications of (2R)-4-(quinolin-2-yl)butan-2-amine extend beyond its direct therapeutic use. It has also been explored as a lead compound for the development of novel drug candidates. For instance, researchers have synthesized various derivatives of (2R)-4-(quinolin-2-yl)butan-2-amine by modifying the substituents on the quinoline ring or the butylamine moiety to enhance specific biological activities or improve pharmacokinetic properties.
In conclusion, (2R)-4-(quinolin-2-yl)butan-2-amine (CAS No. 2227783-77-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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